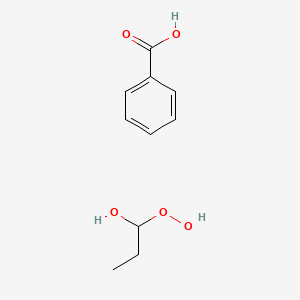
Benzoic acid;1-hydroperoxypropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;1-hydroperoxypropan-1-ol is a compound that combines the properties of benzoic acid and 1-hydroperoxypropan-1-ol Benzoic acid is a simple aromatic carboxylic acid, while 1-hydroperoxypropan-1-ol is an organic peroxide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of benzoic acid typically involves the oxidation of toluene using potassium permanganate or chromic acid. Another method involves the hydrolysis of benzamide or the decarboxylation of phthalic acid .
1-hydroperoxypropan-1-ol can be synthesized by the hydroperoxidation of propanol using hydrogen peroxide in the presence of an acid catalyst. The reaction conditions typically involve a controlled temperature and pH to ensure the stability of the peroxide .
Industrial Production Methods
Industrial production of benzoic acid often involves the catalytic oxidation of toluene in the presence of cobalt or manganese naphthenates as catalysts. This method is preferred due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;1-hydroperoxypropan-1-ol undergoes various chemical reactions, including:
Reduction: Benzoic acid can be reduced to benzyl alcohol, and 1-hydroperoxypropan-1-ol can be reduced to propanol.
Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide are common oxidizing agents.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Sulfuric acid, nitric acid, and halogens are used for substitution reactions.
Major Products Formed
Oxidation: Benzoyl peroxide, propanoic acid.
Reduction: Benzyl alcohol, propanol.
Substitution: Nitrobenzoic acid, sulfonic acid derivatives, halogenated benzoic acids.
Applications De Recherche Scientifique
Benzoic acid;1-hydroperoxypropan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its antimicrobial properties and potential use in preserving biological samples.
Medicine: Investigated for its potential use in drug formulations and as an antimicrobial agent.
Industry: Used in the production of polymers, resins, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of benzoic acid;1-hydroperoxypropan-1-ol involves its ability to interact with cellular components and disrupt metabolic processes. Benzoic acid inhibits the growth of mold, yeast, and some bacteria by interfering with their cellular respiration . 1-hydroperoxypropan-1-ol acts as an oxidizing agent, causing oxidative stress and damage to cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylic acid: Similar to benzoic acid but with an additional hydroxyl group on the benzene ring.
Phenylacetic acid: Similar structure but with an additional methylene group between the benzene ring and the carboxyl group.
Hydroxybenzoic acids: Include compounds like p-hydroxybenzoic acid and m-hydroxybenzoic acid, which have hydroxyl groups on the benzene ring.
Uniqueness
Benzoic acid;1-hydroperoxypropan-1-ol is unique due to its combination of aromatic carboxylic acid and organic peroxide properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it useful in various applications.
Propriétés
Numéro CAS |
138806-33-4 |
|---|---|
Formule moléculaire |
C10H14O5 |
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
benzoic acid;1-hydroperoxypropan-1-ol |
InChI |
InChI=1S/C7H6O2.C3H8O3/c8-7(9)6-4-2-1-3-5-6;1-2-3(4)6-5/h1-5H,(H,8,9);3-5H,2H2,1H3 |
Clé InChI |
NFOUIDPAGXTJPD-UHFFFAOYSA-N |
SMILES canonique |
CCC(O)OO.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


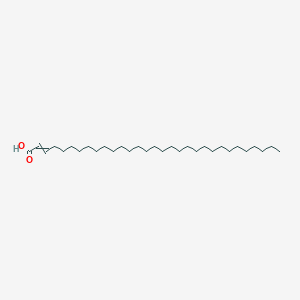
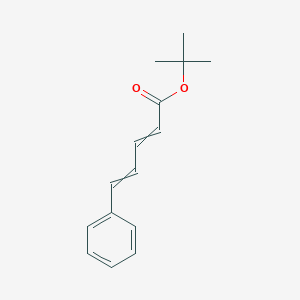
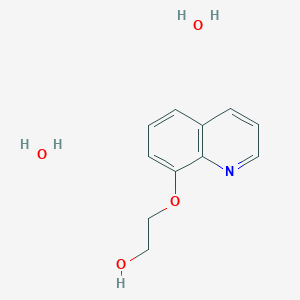

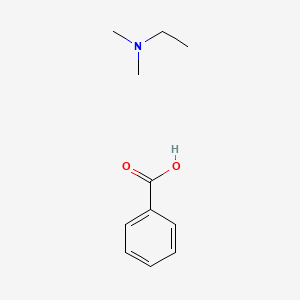
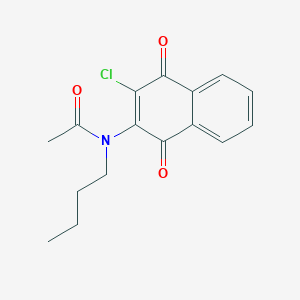
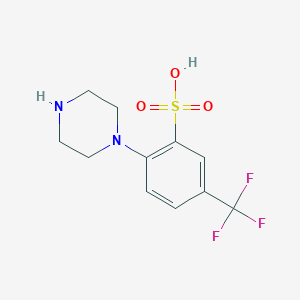
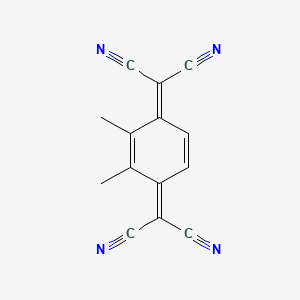
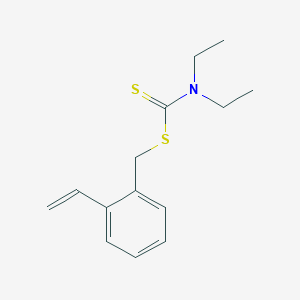

![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)
![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)

![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
